Calcium hopantenate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Tardive Dyskinesia:

Tardive dyskinesia (TD) is a movement disorder characterized by involuntary, repetitive movements that can develop as a side effect of long-term antipsychotic medication use. Studies have explored HOPA's potential in alleviating TD symptoms. A small clinical trial involving 9 patients with TD showed significant improvement in involuntary movements after 4-8 weeks of HOPA administration []. However, the study lacked a control group and larger, well-designed trials are necessary to confirm these findings.

Neuroprotection:

HOPA's potential neuroprotective properties have also been investigated. Studies in rats suggest it might offer protection against neuronal damage caused by stroke or ischemia (lack of blood flow) [, ]. These studies showcased its ability to improve learning and memory in animal models after stroke or ischemia. However, further research is needed to translate these findings to human applications.

Epilepsy:

Some studies have explored HOPA's potential anticonvulsant effects. Animal studies suggest it might possess anticonvulsant properties, although the exact mechanisms remain unclear []. However, more research is required to determine its efficacy and safety in treating human epilepsy, especially compared to established anticonvulsant medications.

Other Potential Applications:

Limited research has explored HOPA's potential applications in other areas, including:

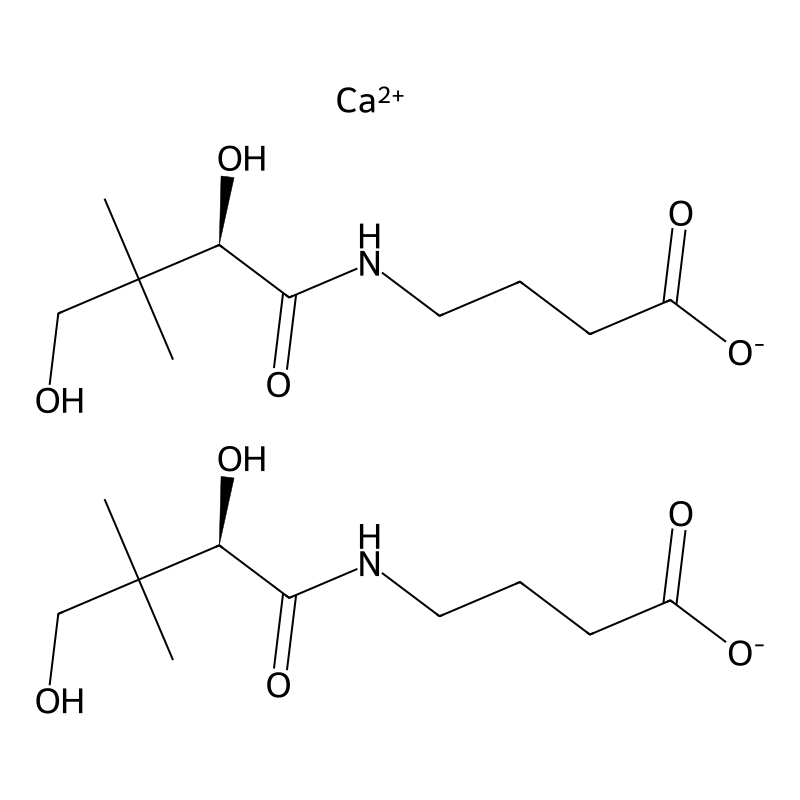

Calcium hopantenate is a calcium salt of hopantenic acid, a compound that has gained attention for its nootropic properties, which are believed to enhance cognitive functions. Its chemical formula is , and it is classified as a calcium salt of a derivative of pantothenic acid. Calcium hopantenate is often used in clinical settings to treat various neurological disorders, including cognitive impairments and conditions like epilepsy. The compound's mechanism of action is primarily associated with its interaction with gamma-aminobutyric acid receptors, which play a crucial role in neurotransmission and the modulation of neuronal excitability .

The mechanism of action of calcium hopantenate is not fully understood. However, hopantenic acid, its active component, is thought to influence various neurotransmitter systems in the brain, potentially improving learning and memory function [, ]. More research is needed to elucidate the specific mechanisms involved.

The biological activity of calcium hopantenate is primarily linked to its nootropic effects. Studies have shown that it can enhance cognitive functions by modulating neurotransmitter systems, particularly increasing the binding affinity of gamma-aminobutyric acid at receptor sites in the brain. This modulation can lead to improved memory and learning capabilities, as well as anticonvulsant effects that help in managing seizures . Furthermore, calcium hopantenate has been reported to exhibit mild activating properties without causing addiction or hyperstimulation, distinguishing it from other stimulants .

Calcium hopantenate can be synthesized through several methods. One common approach involves neutralizing hopantenic acid with calcium hydroxide or calcium carbonate in an aqueous solution. The reaction typically proceeds as follows:

- Dissolve hopantenic acid in water.

- Gradually add calcium hydroxide or calcium carbonate while stirring.

- Monitor pH until neutrality is achieved.

- Precipitate the calcium salt by evaporating water or adjusting the concentration.

This method ensures the formation of pure calcium hopantenate, which can be further purified through recrystallization techniques if necessary .

Calcium hopantenate has several applications in both clinical and research settings:

- Cognitive Enhancement: Used as a nootropic agent to improve memory and learning.

- Neurological Disorders: Administered in the treatment of epilepsy and other cognitive impairments.

- Research: Investigated for its effects on neurotransmitter systems and potential therapeutic benefits in various neurological conditions .

Research on interaction studies has demonstrated that calcium hopantenate significantly influences neurotransmitter receptors. For instance, repeated administration has been shown to increase gamma-aminobutyric acid receptor binding in specific brain regions, suggesting enhanced inhibitory neurotransmission. This effect may contribute to its anticonvulsant properties and cognitive enhancement capabilities . Additionally, studies have explored interactions with other neuroactive substances, indicating potential synergistic effects when combined with certain medications used for treating neurological disorders .

Calcium hopantenate shares similarities with several compounds known for their neuroactive properties. Here are some comparable compounds:

| Compound | Similarities | Unique Features |

|---|---|---|

| Hopantenic Acid | Structural precursor; nootropic effects | Directly interacts with neurotransmitter systems |

| Pantothenic Acid | Structural similarity; vitamin B5 derivative | Essential nutrient; broader metabolic roles |

| Piracetam | Nootropic properties; cognitive enhancement | Synthetic origin; different mechanism of action |

| Aniracetam | Nootropic effects; memory enhancement | Lipophilic nature; distinct pharmacokinetics |

Calcium hopantenate's uniqueness lies in its dual role as both a nootropic agent and a source of calcium, providing additional physiological benefits not typically associated with other nootropic compounds . Its specific mechanism of action through gamma-aminobutyric acid modulation further distinguishes it from similar compounds that may not target this pathway directly.

Coenzyme A Biosynthesis Pathway Interactions

Coenzyme A biosynthesis begins with the phosphorylation of pantothenate (vitamin B5) by PanK, forming 4′-phosphopantothenate. This intermediate undergoes sequential enzymatic modifications to produce CoA, a critical cofactor for acyl transfer reactions and fatty acid metabolism [1] [6]. HoPan structurally mimics pantothenate but includes an additional methylene group, enabling competitive binding to PanK [6]. However, HoPan’s primary action does not involve direct inhibition of PanK but rather relies on its phosphorylation by this enzyme to generate phosphohopantenate (P-HoPan). This activated form then disrupts subsequent steps in CoA synthesis [4] [7].

| Step in CoA Biosynthesis | Enzyme Involved | HoPan Interaction |

|---|---|---|

| Phosphorylation of pantothenate | Pantothenate kinase (PanK) | Competitive substrate (HoPan) → phosphorylated to P-HoPan |

| Formation of 4′-phosphopantothenoylcysteine | Phosphopantothenoylcysteine synthetase (PPCS) | P-HoPan forms nonproductive complex with PPCS |

| Conversion to CoA | Bifunctional CoA synthase | No significant inhibition |

Enzyme Inhibition Dynamics: PPCS vs. PANK Targeting

Early studies suggested HoPan competitively inhibits PanK, blocking pantothenate phosphorylation [6]. However, kinetic analyses revealed HoPan’s inhibition is non-competitive with respect to ATP and stereoselective for the (R)-isomer [6]. Subsequent research demonstrated that HoPan is not a direct PanK inhibitor but instead undergoes phosphorylation by PanK to form P-HoPan, which then inhibits PPCS [4] [7].

PPCS Inhibition Mechanism

P-HoPan interferes with PPCS’s two-step catalytic cycle:

- Step 1: ATP-dependent activation of 4′-phosphopantothenate (P-Pan) to form a 4′-phosphopantothenoyl adenylate intermediate.

- Step 2: Transfer of the activated acyl group to cysteine, releasing AMP and forming 4′-phosphopantothenoylcysteine (P-PanCys) [2] [7].

P-HoPan binds PPCS in a conformation that mimics the adenylate intermediate, stabilizing a nonproductive complex. This blocks cysteine binding and prevents P-PanCys formation, effectively halting CoA synthesis [2] [4].

Role of Pantothenate Kinase (PANK) in Metabolic Activation

PanK’s role in HoPan metabolism is paradoxical: while HoPan competes with pantothenate for PanK active sites, the enzyme phosphorylates HoPan to produce P-HoPan. This activation step is critical for HoPan’s inhibitory effects on PPCS.

Key Findings:

- HoPan inhibits mammalian PanK isoforms (PanK1α, PanK1β, PanK2, PanK3) with IC~50~ values between 50–150 μM [6].

- E. coli PanK (CoaA) is resistant to HoPan inhibition, reflecting divergent catalytic mechanisms between prokaryotic and eukaryotic PanKs [6].

- PanK-mediated phosphorylation of HoPan is stereoselective, with the (R)-enantiomer being preferentially processed [6].

Cysteine Binding Mechanisms and PPCS Inhibition

Structural studies of human PPCS reveal P-HoPan binds to the enzyme’s active site via a network of hydrogen bonds and hydrophobic interactions. Key residues involved include:

- Serine 61, 62, and Glycine 63: Stabilize P-HoPan’s phosphate and hydroxyl groups.

- Arginine 65: Anchors the carboxylate group of P-HoPan.

- Asparagine 258: Facilitates interactions with the activating nucleotide (e.g., ATP analogs) [2] [7].

A flexible “ligand capping loop” (residues 259–265) further stabilizes P-HoPan’s 4′-phosphopantoyl moiety, creating a hydrophobic pocket that traps the inhibitor in a nonproductive conformation. This prevents cysteine from accessing the active site, halting the second step of PPCS catalysis [2] [7].

Structural and Kinetic Insights

The inhibition mechanism of PPCS by P-HoPan is distinct from other CoA biosynthesis inhibitors. For example:

| Inhibitor Class | Target Enzyme | Mechanism |

|---|---|---|

| Pantothenamides | PanK | Competitive inhibition |

| HoPan derivatives | PPCS | Nonproductive substrate trapping |

| Sulfhydryl reagents | PPAT/DPCK | Covalent modification |

HoPan’s reliance on PanK for activation introduces a layer of complexity, as its efficacy depends on cellular PanK activity. This interdependence explains why HoPan’s effects are more pronounced in tissues with high PanK expression, such as the liver [6].

Implications for Biochemical Research

HoPan’s dual role as a PanK substrate and PPCS inhibitor underscores the need for caution in interpreting experimental results. For instance:

- PKAN Models: HoPan’s use in studying pantothenate kinase-associated neurodegeneration (PKAN) may inadvertently alter PPCS function, complicating data interpretation [4] [7].

- Therapeutic Development: Targeting PPCS with HoPan derivatives could provide novel strategies for modulating CoA levels in metabolic disorders, though PanK’s role in inhibitor activation must be carefully managed [4] [7].

Calcium hopantenate, chemically designated as calcium 4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]butanoate with the molecular formula C₂₀H₃₆CaN₂O₁₀ and molecular weight of 504.6 g/mol, exhibits distinct pharmacological effects on gamma-aminobutyric acid receptor systems in the central nervous system. Research utilizing radioreceptor assays has demonstrated that calcium hopantenate produces dose-dependent inhibition of gamma-aminobutyric acid receptor binding, displaying a cross-reactive potency of 0.2% relative to gamma-aminobutyric acid itself.

The compound demonstrates remarkable temporal dynamics in its interaction with gamma-aminobutyric acid receptor systems. Acute administration of calcium hopantenate produces competitive inhibition of gamma-aminobutyric acid binding, whereas chronic administration for seven consecutive days at 250 mg/kg/day results in a paradoxical 53% increase in gamma-aminobutyric acid receptor binding specifically within the cerebral cortex. This enhanced binding does not occur in other brain regions, including the rest of the forebrain, suggesting anatomically specific mechanisms of action.

The mechanism underlying the increased cortical gamma-aminobutyric acid receptor binding involves enhanced affinity of the binding sites rather than an increase in receptor number. This sensitization effect represents a unique pharmacological property distinguishing calcium hopantenate from other gamma-aminobutyric acid-related compounds. The temporal progression from acute inhibition to chronic sensitization suggests adaptive neuroplastic changes in response to sustained calcium hopantenate exposure.

Importantly, calcium hopantenate demonstrates selective interaction with gamma-aminobutyric acid receptor systems without affecting other major neurotransmitter receptor populations. Concentrations up to 100 μM produce no inhibitory effects on benzodiazepine, muscarinic cholinergic, methionine-enkephalin, or thyrotropin-releasing hormone receptor binding systems. This selectivity profile indicates that the therapeutic efficacy of calcium hopantenate derives primarily from sensitization of gamma-aminobutyric acid receptors in the cerebral cortex.

Cross-Talk with Benzodiazepine, Cholinergic, and Opioid Systems

The neurochemical effects of calcium hopantenate extend beyond direct gamma-aminobutyric acid receptor interactions to encompass complex modulation of multiple neurotransmitter systems. Despite the absence of direct binding interactions with benzodiazepine receptors at concentrations up to 100 μM, calcium hopantenate influences benzodiazepine-related signaling pathways through indirect mechanisms involving gamma-aminobutyric acid receptor sensitization.

Research has demonstrated that calcium hopantenate enhances acetylcholine-dependent activity in hypothalamic neurons through mechanisms independent of direct cholinergic receptor binding. The compound facilitates cholinergic phenotype expression in neuronal cultures by modulating calcium-dependent signal transduction pathways, including calcium/calmodulin-dependent protein kinases and protein kinase C. This enhancement occurs through calcium homeostasis regulation rather than direct muscarinic cholinergic receptor interaction.

Calcium hopantenate demonstrates significant cross-talk with opioid systems, particularly through modulation of beta-endorphin release. The compound functions as a gamma-aminobutyric acid agonist to induce elevation of plasma beta-endorphin-like immunoreactivity levels. This opioid system interaction occurs independently of direct methionine-enkephalin receptor binding, suggesting that calcium hopantenate influences opioid signaling through downstream gamma-aminobutyric acid-mediated pathways.

The dopaminergic system represents another major target for calcium hopantenate cross-talk mechanisms. Administration of calcium hopantenate at 1000 mg/kg significantly increases striatal dopamine levels while having minimal effects on dopamine metabolites DOPAC and HVA. This enhancement occurs through increased tyrosine hydroxylase activity, as evidenced by enhanced L-DOPA accumulation following NSD-1015 administration. The dopaminergic effects demonstrate both age-related variations and suggest therapeutic potential for neurodegenerative conditions involving dopaminergic dysfunction.

Thyrotropin-releasing hormone release from the adrenal gland represents a unique target for calcium hopantenate modulation. The compound inhibits thyrotropin-releasing hormone release in a dose-related manner through gamma-aminobutyric acid receptor-mediated mechanisms, as demonstrated by blockade with bicuculline, a gamma-aminobutyric acid receptor inhibitor. This peripheral effect indicates that calcium hopantenate influences neuroendocrine signaling pathways beyond central nervous system targets.

Hypothalamic-Pituitary-Adrenal Axis Modulation

Calcium hopantenate exerts profound modulatory effects on the hypothalamic-pituitary-adrenal axis through multiple mechanisms involving both hypothalamic and pituitary targets. Administration of calcium hopantenate produces rapid and significant alterations in thyroid axis function, with basal plasma thyrotropin levels decreasing from 277 ± 24 to 167 ± 24 ng/ml (p < 0.01) within 20 minutes of administration. This rapid onset suggests direct pharmacological interaction rather than genomic effects requiring protein synthesis.

The mechanism underlying hypothalamic-pituitary-adrenal axis modulation involves gamma-aminobutyric acid receptor-mediated pathways, as evidenced by the complete blockade of thyrotropin suppression in bicuculline-pretreated animals. This gamma-aminobutyric acid dependence indicates that calcium hopantenate modulates neuroendocrine function through its primary gamma-aminobutyric acid agonist properties rather than through independent mechanisms.

Calcium hopantenate demonstrates differential effects on various components of the hypothalamic-pituitary-thyroid axis. Cold-induced thyrotropin-releasing hormone and thyrotropin responses are significantly inhibited following calcium hopantenate administration. Additionally, the thyrotropin response to exogenous thyrotropin-releasing hormone administration is significantly reduced, indicating both hypothalamic and pituitary sites of action. However, plasma thyroxine and triiodothyronine levels remain unchanged, suggesting that the primary effects occur at the level of hormone release rather than peripheral hormone metabolism.

The hypothalamic-pituitary-adrenal axis represents a critical target for calcium hopantenate modulation in stress response systems. Research indicates that calcium hopantenate influences corticotropin-releasing hormone and arginine vasopressin release from paraventricular nucleus neurons through gamma-aminobutyric acid-mediated mechanisms. This modulation affects the magnitude and duration of stress-induced glucocorticoid release, with implications for stress adaptation and neuroplasticity.

The compound demonstrates region-specific effects within hypothalamic circuits, with particular influence on calcium-dependent regulation of cholinergic cell phenotype. Calcium hopantenate modulates the excitation/inhibition balance within hypothalamic networks by enhancing gamma-aminobutyric acid receptor function while simultaneously supporting cholinergic neurotransmission. This dual modulation provides a mechanism for fine-tuning neuroendocrine responses to environmental challenges.

Neuroprotective Mechanisms in Mitochondrial Function

Calcium hopantenate exhibits significant neuroprotective properties through modulation of mitochondrial calcium handling and energy metabolism. The compound enhances mitochondrial calcium buffering capacity, thereby protecting neurons from calcium overload-induced toxicity. This protection occurs through regulation of the mitochondrial calcium uniporter and associated calcium cycling mechanisms that maintain neuronal calcium homeostasis.

The neuroprotective effects of calcium hopantenate involve enhancement of cellular energy metabolism through multiple pathways. The compound supports neuronal energy demands by facilitating glucose metabolism in brain tissue and promoting efficient adenosine triphosphate production. This metabolic support proves particularly important during periods of increased neuronal activity or metabolic stress, when energy demands exceed baseline requirements.

Calcium hopantenate demonstrates significant antioxidant properties that contribute to its neuroprotective profile. The compound reduces lipid peroxidation markers and enhances antioxidant enzyme activities, including superoxide dismutase and glutathione systems. These effects protect neuronal membranes and intracellular components from oxidative damage that occurs during pathological conditions or aging.

The compound modulates calcium-dependent enzyme systems that regulate neuronal survival and function. Calcium hopantenate influences calcium/calmodulin-dependent protein kinases, protein kinase C, and other calcium-sensitive enzymes that control gene expression, synaptic plasticity, and cell survival pathways. This modulation maintains cellular signaling integrity during periods of metabolic stress or pathological calcium dysregulation.

Mitochondrial function enhancement represents a critical component of calcium hopantenate neuroprotection. The compound supports mitochondrial respiratory chain function and maintains mitochondrial membrane potential under conditions of metabolic stress. This mitochondrial support prevents the opening of mitochondrial permeability transition pores that lead to neuronal apoptosis.

Calcium hopantenate demonstrates particular efficacy in protecting against excitotoxicity, a major mechanism of neuronal death in neurodegenerative diseases and acute brain injury. The compound stabilizes neuronal membrane potential and prevents excessive calcium influx through voltage-gated calcium channels and N-methyl-D-aspartate receptors. This stabilization maintains neuronal viability during periods of excessive glutamate release or impaired glutamate clearance.